(Butane-1-sulfonyl)methyl thiocyanate
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Overview
Description
(Butane-1-sulfonyl)methyl thiocyanate is an organic compound that contains both sulfonyl and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1-sulfonyl)methyl thiocyanate typically involves the reaction of butane-1-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Butane-1-sulfonyl chloride+Potassium thiocyanate→(Butane-1-sulfonyl)methyl thiocyanate+Potassium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(Butane-1-sulfonyl)methyl thiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Scientific Research Applications
(Butane-1-sulfonyl)methyl thiocyanate has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (Butane-1-sulfonyl)methyl thiocyanate involves the reactivity of its sulfonyl and thiocyanate groups. The sulfonyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions can modulate biological pathways and molecular targets, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl thiocyanate: A simpler thiocyanate compound with similar reactivity but lacking the sulfonyl group.
Phenyl thiocyanate: An aromatic thiocyanate compound with different electronic properties due to the phenyl ring.
Butane-1-sulfonyl chloride: A related compound that lacks the thiocyanate group but shares the sulfonyl functionality.
Uniqueness
(Butane-1-sulfonyl)methyl thiocyanate is unique due to the presence of both sulfonyl and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
27617-57-8 |
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Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
butylsulfonylmethyl thiocyanate |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3 |
InChI Key |
YWRSHMAPBSDRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CSC#N |
Origin of Product |
United States |
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